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Aurantiamide acetate

Cat. No.: B13395531
M. Wt: 444.5 g/mol
InChI Key: VZPAURMDJZOGHU-UHFFFAOYSA-N
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Description

Historical Context in Natural Product Chemistry

The exploration of natural products has been a driving force in chemical sciences for centuries, evolving from the documentation of medicinal plants in ancient civilizations to the sophisticated isolation and characterization techniques of today. nih.govnumberanalytics.com The 19th century marked a pivotal shift with the synthesis of urea (B33335) from inorganic compounds, challenging the then-prevalent "vital force" theory and laying the groundwork for modern organic chemistry. blogspot.com This era ushered in the systematic investigation of complex molecules from natural sources.

It was within this tradition of chemical discovery that aurantiamide (B48237) acetate (B1210297) was first identified. Initially isolated from the plant Piper aurantiacum, it was characterized as a novel modified dipeptide. dntb.gov.ua Subsequent research led to its isolation from other natural sources, including the fermentation broth of the fungus Aspergillus penicilloides, showcasing its distribution across different biological kingdoms. chemfaces.com The elucidation of its structure was achieved through extensive spectroscopic analysis and ultimately confirmed by chemical synthesis, a classic approach in natural product chemistry to verify a molecule's constitution.

Significance as a Bioactive Dipeptide Derivative

Aurantiamide acetate is classified as a dipeptide derivative, meaning its core structure is composed of two amino acids linked by a peptide bond. researchgate.net Bioactive peptides, which are protein fragments, are known to play significant roles in modulating various physiological functions, and their study is a burgeoning field in health and medical research. researchgate.netmdpi.comnih.gov The importance of this compound lies in its extensive and varied pharmacological activities that have been documented in numerous scientific studies.

This compound has been found in a variety of medicinal plants, such as Baphicacanthus cusia, Portulaca oleracea L., and Clematis terniflora DC. researchgate.net Its presence in these traditionally used plants has prompted researchers to investigate its biological effects. Detailed laboratory studies have revealed that this compound exhibits a remarkable spectrum of bioactivities.

Key research findings have highlighted its potential as an anti-inflammatory, antiviral, antibacterial, and analgesic agent. researchgate.netresearchgate.net For instance, it has demonstrated inhibitory effects against the Influenza A virus. nih.govllu.edu Furthermore, its anti-inflammatory properties are linked to its ability to modulate critical cellular signaling pathways, such as the NF-κB and MAPK pathways. chemfaces.commedchemexpress.com Research has also identified it as an inhibitor of cysteine proteinases, specifically cathepsin L and cathepsin B. chemfaces.commedchemexpress.com

The diverse bioactivities of this compound are summarized in the table below, reflecting the detailed findings of various research endeavors.

Bioactive PropertyResearch Finding HighlightsPrimary Sources
Anti-inflammatoryInhibits the production of pro-inflammatory mediators and modulates signaling pathways like NF-κB and MAPK. chemfaces.comresearchgate.netnih.govnih.gov
AntiviralExhibits inhibitory effects against Influenza A virus replication. researchgate.netnih.govllu.edu
AnticancerShows potential to suppress the growth of malignant glioma cells. researchgate.net
AntibacterialDemonstrates activity against various bacteria. researchgate.netresearchgate.net
AnalgesicReported to have pain-relieving properties. researchgate.netnih.gov
Cathepsin InhibitionActs as a selective inhibitor of cathepsin L and cathepsin B. chemfaces.commedchemexpress.com
AntioxidantPossesses properties that can counteract oxidative stress. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28N2O4 B13395531 Aurantiamide acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(2-benzamido-3-phenylpropanoyl)amino]-3-phenylpropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPAURMDJZOGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Natural Distribution of Aurantiamide Acetate

Isolation from Fungal Species

The fungal kingdom is a notable source of aurantiamide (B48237) acetate (B1210297), with researchers successfully isolating the compound from different species of the genus Aspergillus.

Aspergillus sp. SF-5921

Aurantiamide acetate has been isolated from the marine-derived fungus Aspergillus sp. SF-5921. nih.govkopri.re.kr This particular fungal strain was sourced from an unidentified sponge collected at a depth of 375 meters in the Sea of Ross. kopri.re.kr The isolation of this compound occurred during a search for anti-neuroinflammatory metabolites from marine fungi. nih.govkopri.re.kr Subsequent studies on the isolated compound from this marine fungus demonstrated its ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced BV2 microglial cells. nih.govresearchgate.net

Fungal Source Details: Aspergillus sp. SF-5921
Organism Aspergillus sp. SF-5921
Origin Marine-derived; isolated from an unidentified sponge. kopri.re.kr
Collection Location Sea of Ross (S 76°06.258′, E 169°12.756′). kopri.re.kr
Collection Depth 375 meters. kopri.re.kr
Associated Research Focus Anti-neuroinflammatory metabolites. nih.govkopri.re.kr

Aspergillus penicilloides

This compound was notably isolated for the first time from the fermentation broth of the fungal strain Aspergillus penicilloides. tandfonline.comresearchgate.nettandfonline.comoup.com This xerophilic fungus, which thrives in low water activity environments, was cultured from a decayed noodle. tandfonline.com Aspergillus penicilloides is commonly found on substrates such as spices, dried fruit, and cereals. tandfonline.com The compound was identified as an inhibitor of cysteine proteinases, particularly cathepsin L and B. tandfonline.comtandfonline.comoup.com

Fungal Source Details: Aspergillus penicilloides
Organism Aspergillus penicilloides
Isolation Source Fermentation broth. tandfonline.comresearchgate.nettandfonline.com
Original Fungal Isolate Source A decayed noodle. tandfonline.com
Habitat Characteristics Xerophilic; found on products with lower water activity like cereals and spices. tandfonline.com
Associated Research Finding Inhibition of cysteine proteinases. tandfonline.comresearchgate.net

Presence in Terrestrial Plant Species

This compound is also a constituent of several terrestrial plants, where it has been identified in various plant parts.

Portulaca oleracea L. (Purslane)

The aerial parts of Portulaca oleracea L., commonly known as purslane, have been found to contain this compound. nih.govresearchgate.net This herbaceous succulent is widely distributed and used as both a food source and a traditional folk medicine in many countries. nih.govcetjournal.it Phytochemical reviews of the plant list this compound among its diverse chemical constituents, which also include flavonoids, alkaloids, and fatty acids. researchgate.netresearchgate.net

Plant Source Details: Portulaca oleracea L.
Scientific Name Portulaca oleracea L.
Common Name Purslane. nih.govcetjournal.it
Plant Part Aerial parts. nih.govresearchgate.net
Distribution Cosmopolitan. nih.gov
Other Notable Constituents Flavonoids, alkaloids, omega-3 fatty acids. cetjournal.it

Clematis terniflora DC.

This compound has been isolated from the 70% ethanol (B145695) extract of Clematis terniflora DC. nih.gov This plant is used in traditional Chinese medicine for treating conditions like rheumatoid arthritis and prostatitis. nih.govijcsrr.org Research has identified this compound as one of the active substances contributing to the plant's significant anti-inflammatory and antinociceptive activities. nih.gov Further studies have confirmed its presence in the aerial parts of the plant. researchgate.netresearchgate.net

Plant Source Details: Clematis terniflora DC.
Scientific Name Clematis terniflora DC.
Plant Part Aerial parts. researchgate.netresearchgate.net
Traditional Use Treatment of tonsillitis, rheumatoid arthritis, prostatitis. nih.govnih.gov
Associated Bioactivity Anti-inflammatory and antinociceptive effects. nih.govijcsrr.org

Baphicacanthus cusia

The root of Baphicacanthus cusia, known as "Nan Ban Lan Gen," is a source of this compound. researchgate.netnih.gov This plant has a history of traditional use for preventing and treating influenza A virus infections. nih.gov this compound was identified as an active peptide derivative in extracts from the plant's root. researchgate.netnih.gov Studies have shown that the compound exhibits potent anti-viral and anti-inflammatory effects in cells infected with the Influenza A virus, primarily through the inhibition of the NF-κB pathway. researchgate.netnih.gov

Plant Source Details: Baphicacanthus cusia
Scientific Name Baphicacanthus cusia
Plant Part Root. researchgate.netnih.gov
Traditional Name Nan Ban Lan Gen. nih.gov
Traditional Use Prevention and treatment of influenza A virus. nih.gov
Associated Bioactivity Anti-viral and anti-inflammatory effects. researchgate.netnih.gov

Piper wallichii

This compound was first isolated from the plant Piper wallichii (Miq.) Hand.-Mazz., also known by its synonym Piper aurantiacum Wall. researchgate.netbohrium.com While it is established as a constituent of this species, the specific plant part from which it was initially extracted is not consistently detailed in the available literature. Research on Piper wallichii has led to the isolation of various compounds from its stems and leaves, though the precise location of this compound remains a point for further clarification. science.gov

Moringa oleifera

The presence of this compound has been confirmed in the roots of Moringa oleifera Lam. Studies focused on the bioactive compounds of this plant have successfully isolated this compound from its root extracts. This finding is significant as different parts of the Moringa oleifera tree are known to contain a wide array of phytochemicals with diverse biological activities.

Gomphrena celosioides

This compound has been isolated from the whole plant of Gomphrena celosioides Mart. researchgate.net In these studies, the entire plant was collected, air-dried, ground, and then subjected to Soxhlet extraction using n-hexane. researchgate.net This process yielded both aurantiamide and its acetylated form, this compound, marking the first report of these compounds in this species. researchgate.net

Crateva adansonii DC

Chemical investigations of Crateva adansonii DC have led to the isolation of this compound from its leaves. frontiersin.org This finding contributes to the broader understanding of the phytochemical profile of this plant, which is utilized in traditional medicine. The isolation from the leaves suggests a potential role for this compound in the plant's defense mechanisms or physiological processes.

Polygonum chinense

This compound has been identified in the whole plant of Polygonum chinense L. stifar-riau.ac.id Research on the chemical constituents of this species has successfully isolated this compound, among other compounds. This plant, used in folk medicine, has been a subject of phytochemical analysis to identify its bioactive components. stifar-riau.ac.idresearchgate.net

Artemisia annua L.

There is conflicting information regarding the presence of this compound in Artemisia annua L. A 2021 review on plant-derived compounds with potential antiviral activity states that this compound is derived from Artemisia annua L. frontiersin.org However, a broader review of bioactive compounds in the Artemisia genus lists aurantiamide and this compound as constituents of a different species, Artemisia lactiflora, not Artemisia annua. researchgate.net Extensive phytochemical studies on Artemisia annua L. have primarily focused on the isolation of artemisinin (B1665778) and other sesquiterpene lactones, with no direct confirmation of this compound in the primary literature found.

Brassica spp. (Mustard)

Recent studies have identified this compound in the seeds of mustard (Brassica spp.). um.edu.my This discovery is notable as it is the first time this potent dipeptide has been reported in mustard seeds. The identification was achieved using advanced analytical techniques, highlighting the potential for finding this compound in common dietary sources. um.edu.my

Data Summary

The following table provides a summary of the occurrence of this compound in the discussed plant species.

Plant SpeciesPart of PlantExtraction/Isolation Remarks
Piper wallichiiNot specifiedFirst isolated from this species (also known as Piper aurantiacum).
Moringa oleiferaRootsIsolated from the roots as a rare dipeptide derivative.
Gomphrena celosioidesWhole plantIsolated from an n-hexane extract of the dried whole plant.
Crateva adansonii DCLeavesIsolated during chemical investigation of the leaves.
Polygonum chinenseWhole plantIsolated from the whole plant.
Artemisia annua L.Not confirmedConflicting reports exist; one review suggests its presence, while other phytochemical studies of the plant do not confirm it. It has been reported in Artemisia lactiflora.
Brassica spp. (Mustard)SeedsIdentified for the first time in mustard seeds.

Sargassum

The brown algae genus Sargassum is a significant marine resource, known for its rich phytochemical profile. Among the numerous compounds identified from this genus, this compound has been specifically isolated from Sargassum henslowianum. nih.govrsc.org This finding is noteworthy as it adds to the known chemical diversity of Sargassum species, which are already recognized for producing a variety of bioactive molecules, including terpenoids, sterols, sulfated polysaccharides, and polyphenols. nih.gov

While comprehensive phytochemical analyses of various Sargassum species such as S. angustifolium, S. oligocystum, S. boveanum, S. wightii, and S. filipendulla have revealed the presence of compounds like tannins, saponins, sterols, and flavonoids, the specific detection of this compound has so far been reported in S. henslowianum. nih.govjrmds.inekb.eg Further research into the chemical constituents of other Sargassum species may reveal a broader distribution of this compound within this genus.

The presence of this compound in Sargassum henslowianum highlights the potential of marine algae as a source of this and other bioactive dipeptides. The ecological role of this compound in Sargassum is not yet fully understood but may be related to chemical defense or other interactions within its marine habitat.

Isolation and Extraction Methodologies for Aurantiamide Acetate

Traditional and Classical Extraction Techniques

The initial step in obtaining Aurantiamide (B48237) acetate (B1210297) from plant or fungal materials often involves traditional and classical extraction methods. These techniques are foundational for liberating the compound from its natural matrix.

Soxhlet Extraction

Soxhlet extraction is a well-established and frequently utilized method for the isolation of Aurantiamide acetate from various plant sources. aphrc.orgnih.govwho.int This continuous extraction process uses a specialized apparatus to wash a solid material with a solvent, allowing for a high-yield extraction of the desired compound.

In one study, the dried and powdered whole plant of Gomphrena celosioides was subjected to Soxhlet extraction with n-hexane. nih.govwho.intnih.gov This process yielded whitish flakes that, upon cooling, were found to contain Aurantiamide and its acetate derivative. nih.govwho.int The temperature for this hot percolation was regulated at 40-50 °C for 12 hours. nih.gov Another study on the same plant also employed Soxhlet extraction with n-hexane to successfully isolate this compound. aphrc.orgaphrc.org

The choice of solvent in Soxhlet extraction is critical. For instance, in the study of Albizia adianthifolia, ethyl acetate was used as the solvent in a Soxhlet apparatus at 80°C for 6 hours, which was determined to be a highly effective method. seruvenyayinevi.com

'Kolhu' Method for Seed Oil Extraction

A traditional Indian method for oil extraction, known as the 'Kolhu' method, has been identified as an effective technique for obtaining oil rich in this compound from mustard (Brassica spp.) seeds. patanjali.res.innih.govgarhwalpost.in This method utilizes a wooden mortar and pestle to press the seeds, a technique deeply rooted in Indian tradition. patanjali.res.in

A study published in the journal 'Food Chemistry' highlighted that the 'Kolhu' method of oil extraction resulted in a better yield of this compound compared to modern techniques like supercritical fluid and solvent extraction. nih.gov This research underscores the efficiency of this classical extraction method for obtaining this particular compound. nih.govgarhwalpost.inpioneeredge.in

Chromatographic Purification Strategies

Following initial extraction, crude extracts containing this compound undergo further purification using various chromatographic techniques. These methods separate the compound from other co-extracted substances based on differential physical and chemical properties.

Column Chromatography (Silica Gel, Macroporous Resin)

Column chromatography is a fundamental purification technique extensively used in the isolation of this compound. nih.govresearchgate.net Silica (B1680970) gel is a common stationary phase for this purpose.

For instance, after an initial n-hexane extraction of Gomphrena celosioides, the resulting extract was subjected to column chromatography on silica gel. nih.govwho.intnih.gov A solvent system of 5% chloroform (B151607) in n-hexane was used to effect the separation of this compound. nih.govwho.intnih.gov In another example, the ethanol (B145695) extract of Clematis terniflora DC was partitioned using a silica gel column with a chloroform-methanol mixed solvent system (98:2, v/v) to purify this compound. nih.gov Similarly, an extract from Sargassum was subjected to normal phase silica gel column chromatography with a gradient eluent of n-hexane and acetone (B3395972). google.com

The following table summarizes various column chromatography conditions used for this compound purification:

Plant/Fungal SourceInitial ExtractionColumn Stationary PhaseEluent SystemReference
Gomphrena celosioidesSoxhlet (n-hexane)Silica Gel5% Chloroform in n-hexane nih.govwho.intnih.gov
Clematis terniflora DC70% EthanolAB-8 Macroporous Resin70% Ethanol nih.gov
Clematis terniflora DCEthanol ExtractSilica GelChloroform:Methanol (B129727) (98:2, v/v) nih.gov
Sargassum95% AlcoholSilica Geln-hexane:acetone (gradient) google.com
Ganoderma capenseAcetoneMicroporous Adsorption Resin, Silica GelChloroform-Acetone (gradient) mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification and quantification of this compound. nih.govphytopurify.com It offers high resolution and sensitivity.

A validated HPLC analysis method was developed for the simultaneous quantification of this compound and 1, 3-dibenzyl urea (B33335) in the roots of Moringa oleifera. researchgate.net The analysis was performed on a C18 column using a gradient of acetonitrile (B52724) and water containing 0.01% orthophosphoric acid. researchgate.net In another study, the purity of this compound isolated from C. terniflora DC was confirmed to be 98% by HPLC. nih.gov

Reversed-phase HPLC has also been employed for purification. The ethyl acetate extract of the marine fungus Aspergillus sp. SF-5921 was purified by reversed-phase HPLC with a gradient of 50% to 100% methanol in water to yield pure this compound. kopri.re.kr

Solvent Systems and Optimization for Yield

The choice of solvent system is a critical factor that significantly influences the extraction efficiency and yield of this compound. The polarity of the solvent must be carefully considered to effectively extract this relatively low-polarity dipeptide. researchgate.net

Various solvents have been successfully used for the extraction of this compound. These include:

n-Hexane: Used in Soxhlet extraction of Gomphrena celosioides. aphrc.orgnih.govwho.intnih.gov

Ethanol: A 70% ethanol solution was used for the initial extraction of Clematis terniflora DC. nih.gov 95% alcohol was used for extracting Sargassum. google.com

Methanol: A methanol extract of Arisaema erubescens was used for chromatographic separation. nih.gov

Ethyl Acetate: Used for the extraction from Albizia adianthifolia and the marine fungus Aspergillus sp. SF-5921. seruvenyayinevi.comkopri.re.kr

Chloroform/Methanol Mixtures: Utilized as eluent systems in column chromatography. nih.gov

Research has shown that optimizing the solvent system can lead to higher yields. For instance, a study comparing different extraction methods for Albizia adianthifolia found that extraction with ethyl acetate in a Soxhlet device was the most effective method. seruvenyayinevi.com The polarity of the solvent system plays a crucial role, and different combinations are often tested to find the optimal conditions for a specific plant or fungal source. vliz.bemdpi.com For example, in the fractionation of blackberry phenolics, both acidified aqueous methanol and acidified aqueous acetone were compared, with aqueous methanol being more effective for extracting certain compounds. mdpi.com

Biosynthetic Pathways of Aurantiamide Acetate

Proposed Precursors and Enzymatic Transformations

The biosynthesis of aurantiamide (B48237) acetate (B1210297) is proposed to proceed via an NRPS-mediated pathway. This enzymatic assembly line utilizes specific building blocks, or precursors, which are sequentially joined and modified to form the final product. The structure of aurantiamide acetate points to three primary precursors.

Table 1: Proposed Precursors for this compound Biosynthesis

Precursor Role in Final Structure
Benzoic Acid Forms the N-terminal benzoyl cap
L-Phenylalanine Forms the two amino acid residues of the dipeptide backbone

The enzymatic transformations to assemble these precursors are proposed to occur in a stepwise manner on a multi-domain NRPS enzyme:

Initiation and N-terminal Acylation: The biosynthesis is initiated by the activation of benzoic acid. In many fungal pathways, benzoic acid itself is derived from L-phenylalanine through a series of enzymatic steps, including the action of phenylalanine ammonia (B1221849) lyase. researchgate.netresearchgate.net An adenylation (A) domain within the first NRPS module activates benzoic acid to form benzoyl-adenylate. This activated acid is then transferred to a peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain.

First Peptide Bond Formation: The second module of the NRPS selects and activates the first molecule of L-phenylalanine. The activated L-phenylalanine is then covalently attached to its corresponding PCP domain. A condensation (C) domain catalyzes the formation of a peptide bond between the benzoyl group (from the first module) and the amino group of L-phenylalanine (from the second module), resulting in N-benzoyl-phenylalanine tethered to the second PCP domain.

Second Peptide Bond Formation and Chain Elongation: A third NRPS module recruits and activates a second molecule of L-phenylalanine. The C-domain of this module catalyzes the formation of a peptide bond between the growing N-benzoyl-phenylalanine chain and the second L-phenylalanine residue, forming a dipeptide intermediate.

C-terminal Reduction: A key modification in the biosynthesis of this compound is the reduction of the carboxylic acid of the terminal L-phenylalanine to a primary alcohol, forming a phenylalaninol residue. This transformation is typically catalyzed by a reductase (R) domain, which is often integrated into the final module of the NRPS. This domain uses a reductant, such as NADPH, to perform the two-step reduction.

Acetylation and Release: The final step is the acetylation of the hydroxyl group of the phenylalaninol residue. This reaction is catalyzed by an acetyltransferase enzyme, which uses acetyl-CoA as the acetyl donor. frontiersin.org The acetylation may also serve as the mechanism for releasing the final product, this compound, from the enzyme complex.

Genetic Basis of Biosynthesis

The specific genes and the biosynthetic gene cluster (BGC) responsible for producing this compound have not yet been experimentally identified and characterized. However, based on the proposed pathway and the common organization of fungal secondary metabolite genes, the key features of the BGC can be predicted. nih.gov Fungal biosynthetic genes for a specific metabolite are typically found clustered together on the chromosome, allowing for co-regulation. nih.govfrontiersin.org

The this compound BGC is hypothesized to contain a core gene encoding a multi-modular NRPS. wikipedia.orgmdpi.com Similar dipeptide-derived natural products, such as asperphenamate, are synthesized by NRPS systems in fungi like Aspergillus and Penicillium. researchgate.netebi.ac.uk

The putative NRPS enzyme would be composed of distinct domains, each with a specific catalytic function in the assembly-line process.

Table 2: Proposed Domains of the this compound NRPS and Associated Enzymes

Gene/Domain Proposed Function
NRPS Module 1
Adenylation (A) Domain Selects and activates benzoic acid.
Peptidyl Carrier Protein (PCP) Domain Covalently binds the activated benzoyl group via a phosphopantetheinyl arm.
NRPS Module 2
Condensation (C) Domain Catalyzes the formation of the first peptide bond.
Adenylation (A) Domain Selects and activates the first L-phenylalanine residue.
Peptidyl Carrier Protein (PCP) Domain Binds the activated L-phenylalanine.
NRPS Module 3
Condensation (C) Domain Catalyzes the formation of the second peptide bond.
Adenylation (A) Domain Selects and activates the second L-phenylalanine residue.
Peptidyl Carrier Protein (PCP) Domain Binds the second activated L-phenylalanine.
Reductase (R) Domain Reduces the terminal carboxyl group of phenylalanine to an alcohol (phenylalaninol).
Separate Tailoring Enzyme

In addition to the core NRPS gene, the BGC would likely include genes for "tailoring" enzymes, such as the acetyltransferase responsible for the final biosynthetic step. It may also contain genes involved in the synthesis of the benzoic acid precursor from L-phenylalanine and regulatory genes that control the expression of the entire cluster.

Chemical Synthesis and Analog Design of Aurantiamide Acetate

Total Synthesis Approaches

The total synthesis of aurantiamide (B48237) acetate (B1210297), chemically known as N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate, has been a key area of research to confirm its structure and provide a reliable supply for biological studies. While a single, detailed step-by-step protocol is not ubiquitously published, the synthesis can be logically constructed from established methods in peptide chemistry and information gleaned from the synthesis of its analogs. The general approach involves a convergent synthesis strategy, typically beginning with the preparation of the two key building blocks: N-benzoyl-L-phenylalanine and L-phenylalaninol.

A plausible synthetic route commences with the protection of the amino group of L-phenylalanine. This is commonly achieved by reacting L-phenylalanine with benzoyl chloride in the presence of a base, such as sodium hydroxide, to yield N-benzoyl-L-phenylalanine rsc.orgnih.gov. Concurrently, L-phenylalanine can be reduced to its corresponding amino alcohol, L-phenylalaninol, a critical C-terminal fragment.

The central step of the synthesis is the coupling of the N-benzoyl-L-phenylalanine fragment with L-phenylalaninol. This amide bond formation is a standard procedure in peptide synthesis and can be accomplished using various coupling reagents. Common reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve reaction efficiency. Another effective coupling agent is N,N'-carbonyldiimidazole nih.gov.

Following the successful coupling to form the dipeptide precursor, N-benzoyl-L-phenylalanyl-L-phenylalaninol, the final step is the acetylation of the primary alcohol of the phenylalaninol residue. This is typically carried out using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the final product, aurantiamide acetate lookchem.com. The structure of the synthesized compound is then confirmed through spectroscopic methods such as NMR and mass spectrometry to ensure it matches that of the natural product. The synthesis of diastereoisomers has also been crucial in confirming the absolute configuration of the natural product lookchem.com.

Semi-Synthetic Modifications

Semi-synthetic modification of the this compound scaffold has emerged as a promising strategy to develop new derivatives with improved pharmacological profiles. This approach leverages the core structure of the natural product, which can be isolated in viable quantities from natural sources, and introduces chemical modifications at specific sites.

A notable example of semi-synthetic modification is the creation of hybrids of this compound with other bioactive molecules. In one study, researchers designed and synthesized a series of novel hybrids by conjugating this compound with isopropylated genipin (B1671432) sci-hub.seorcid.orgx-mol.com. Genipin is a natural product known for its anti-inflammatory properties. The rationale behind this approach was to combine the key pharmacophores of both molecules to potentially achieve synergistic or enhanced anti-inflammatory effects. The synthesis involved unmasking the carboxylic functionality of the phenylalanine residue in the aurantiamide structure to provide a site for derivatization. This was then condensed with an amino-modified genipin derivative to form a stable amide linkage sci-hub.se.

These semi-synthetic hybrids were then evaluated for their biological activity. Several of the newly synthesized compounds exhibited potent inhibitory activity against the secretion of tumor necrosis factor-alpha (TNF-α), with one compound, in particular, showing significantly better anti-inflammatory activity than the parent this compound in both in vitro and in vivo models sci-hub.se. This work highlights the potential of semi-synthetic modifications to generate novel chemical entities with enhanced therapeutic properties.

Derivatization for Enhanced Bioactivity

The derivatization of this compound has been extensively explored to enhance its inherent biological activities and to develop new therapeutic agents for a range of conditions, including pain, inflammation, and viral infections. These derivatization strategies have focused on modifying various parts of the molecule, including the N-terminal substituent, the internal amino acid residues, and the C-terminal acetate group.

One area of focus has been the development of potent analgesic and anti-inflammatory agents. Researchers have synthesized a series of new this compound analogues by modifying the N-terminal substitution and the amino acid residue nih.govresearchgate.net. These modifications included the introduction of different amino acids as linkers and the systematic variation of substituents on the aromatic ring. This led to the development of pentapeptides and even tricosamers (30 amino acids) containing analogues, which demonstrated significantly higher potency than standard reference drugs in animal models of pain and inflammation nih.govresearchgate.net.

Another promising derivatization strategy involves the introduction of fluorine atoms into the this compound structure. Fluorination is a common medicinal chemistry tactic used to improve metabolic stability, bioavailability, and binding affinity. Fluorinated derivatives of this compound have been synthesized and investigated for their potential as antiviral agents, particularly against influenza viruses. These studies have shown that fluorination can enhance the biological activity of the parent compound lookchem.com.

Furthermore, derivatization has been employed to create antagonists for the formyl peptide receptor 1 (FPR1), a key regulator in inflammatory processes. By designing and synthesizing tryptophan-containing dipeptide derivatives structurally related to this compound, scientists have developed potent FPR1 antagonists rsc.orgresearchgate.net. These compounds have shown promise in preclinical models of inflammatory diseases, such as acute lung injury researchgate.net.

The table below summarizes some of the key derivatization strategies and their impact on the bioactivity of this compound.

Modification StrategyTarget BioactivityKey FindingsReference
Peptide Elongation Analgesic, Anti-inflammatoryPentapeptide and tricosamer analogues showed high potency in vivo. nih.govresearchgate.net
Fluorination Antiviral (Influenza)Fluorinated derivatives exhibited stronger biological activity. lookchem.com
Tryptophan Incorporation FPR1 AntagonismTryptophan-containing dipeptides acted as potent FPR1 antagonists. rsc.orgresearchgate.net
Hybridization with Genipin Anti-inflammatoryHybrid compounds showed enhanced inhibition of TNF-α secretion. sci-hub.se

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies have been instrumental in guiding the design of more potent and selective analogues, particularly as anti-inflammatory agents and FPR1 antagonists.

The dipeptidyl scaffold of this compound has proven to be highly amenable to modification, allowing for a systematic exploration of the SAR rsc.orgnih.gov. One of the most significant findings from these studies is the critical role of stereochemistry in determining biological activity. For analogues designed as FPR1 antagonists, it was found that the (2R, 2'S) absolute configuration is preferred for potent and selective activity rsc.orgnih.gov. This highlights the specific three-dimensional arrangement required for optimal interaction with the receptor binding site.

SAR studies have also explored the impact of modifying the terminal fragments of the molecule. For instance, replacing the N-benzoyl group with other substituents such as cyclohexyl, isobutyl, or t-butoxy groups revealed that the size and shape of this substituent greatly influence the antagonist potency at FPR1. While a cyclohexyl group was well-tolerated, the bulkier isobutyl and t-butoxy groups led to a marked reduction in activity rsc.org. This suggests that there are specific spatial constraints within the receptor's binding pocket.

The nature of the amino acid residues has also been a key focus of SAR studies. Replacing the phenylalanine residues with other amino acids, or introducing different linkers, has been shown to modulate the biological activity. For example, in the pursuit of antiglycating agents, analogues containing glutamic acid (Glu) and tyrosine (Tyr) as linkers exhibited high potency researchgate.net. Additionally, the introduction of halogen atoms on the aromatic rings was found to be essential for good activity in some series of analogues researchgate.net.

The table below provides a summary of key SAR findings for this compound analogues.

Structural FeatureModificationImpact on BioactivityReference
Stereochemistry Variation of absolute configuration(2R, 2'S) configuration is preferred for potent FPR1 antagonism. rsc.orgnih.gov
N-terminal Group Replacement of benzoyl with cyclohexyl, isobutyl, or t-butoxyCyclohexyl maintained activity, while bulkier groups reduced it. rsc.org
Amino Acid Residues Introduction of Glu and Tyr linkersResulted in high antiglycating potency. researchgate.net
Aromatic Substitution Introduction of halogen atomsFound to be essential for good activity in certain analogue series. researchgate.net

These SAR studies provide a valuable framework for the rational design of future this compound analogues with optimized therapeutic profiles.

Mechanistic Investigations of Aurantiamide Acetate S Biological Activities

Cellular and Molecular Targets

Aurantiamide (B48237) acetate (B1210297) has been demonstrated to directly interact with and inhibit the function of specific enzymes that play critical roles in various physiological and pathological processes. These interactions are central to its observed biological effects.

Cysteine Proteinases (Cathepsin L, Cathepsin B)

Aurantiamide acetate has been identified as a notable inhibitor of certain cysteine proteinases, particularly cathepsin L and cathepsin B. An early study isolating this compound from the fermentation broth of Aspergillus penicilloides demonstrated its selective inhibitory activity against these enzymes. The study reported IC50 values of 12 µM for cathepsin L and 49 µM for cathepsin B, highlighting a more potent inhibition of cathepsin L. nih.govnih.gov This inhibitory action on cathepsins, which are involved in processes like protein degradation and tissue remodeling, is a key aspect of this compound's mechanism of action.

EnzymeIC50 Value (µM)
Cathepsin L12
Cathepsin B49

Janus Kinase 1 (JAK1)

Recent investigations have revealed that this compound can suppress the Janus Kinase 1 (JAK1) signaling pathway. A study demonstrated that in both mouse skin and keratinocytes, this compound pretreatment led to a significant, dose-dependent reduction in the phosphorylation of JAK1. researchgate.net By inhibiting the activation of JAK1, this compound can interfere with the downstream signaling cascades that are crucial for the expression of various inflammatory mediators.

Poly(ADP-ribose) Polymerase 1 (PARP-1)

Currently, there is a lack of direct scientific evidence from available research specifically investigating the interaction between this compound and Poly(ADP-ribose) Polymerase 1 (PARP-1). While the broader anti-inflammatory and cellular effects of this compound have been studied, its potential role as a PARP-1 inhibitor has not been explicitly reported in the reviewed literature.

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, this compound exerts its influence by modulating complex intracellular signaling networks that are central to cellular responses to external stimuli, particularly in the context of inflammation.

NF-κB Pathway Inhibition

A significant body of research points to the potent inhibitory effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response. Studies have shown that this compound can block the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.net The underlying mechanism for this inhibition involves the suppression of the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. nih.gov By preventing the degradation of IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov

Pathway ComponentEffect of this compound
NF-κB Pathway
IκBα PhosphorylationInhibition
MAPK Pathway
JNK PhosphorylationDecreased
p38 PhosphorylationDecreased
ERK PhosphorylationNot definitively reported

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and proliferation. mdpi.com Aberrant regulation of this pathway is frequently observed in various cancers. mdpi.comresearchgate.net In response to extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). This leads to the phosphorylation and activation of Akt, which in turn modulates downstream effector molecules involved in cell cycle progression and apoptosis. mdpi.com

Research suggests that this compound may exert some of its biological effects by modulating the PI3K/Akt pathway. Studies have indicated that natural compounds can interfere with growth factor signaling pathways like PI3K/Akt. researchgate.net The activation of the PI3K/Akt/GSK3β pathway is known to be crucial in regulating cardiomyocyte growth and survival. nih.gov Natural products have been investigated for their potential to target this pathway as a chemopreventive approach in cancer. nih.gov

STAT Signaling Pathways (STAT3, STAT6)

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in cellular signaling, regulating processes like cell proliferation, differentiation, survival, and immune responses. bdjn.org

STAT3: The STAT3 protein, in particular, has garnered significant attention in cancer research due to its constitutive activation in a wide array of tumors. bdjn.org This aberrant activation contributes to tumor progression and metastasis. nih.govnih.gov Consequently, STAT3 is considered a promising therapeutic target for the development of anticancer drugs. bdjn.orgnih.gov The JAK/STAT3 signaling pathway is activated by cytokines or growth factors binding to cell surface receptors, leading to the dimerization and nuclear translocation of activated STAT3, where it regulates gene transcription. bdjn.orgscilit.com

STAT6: STAT6 is primarily associated with signaling from interleukin-4 (IL-4) and interleukin-13 (IL-13), playing a key role in the differentiation of T helper 2 (Th2) cells. nih.gov Emerging evidence also points to the involvement of STAT6 in tumor development and macrophage function. frontiersin.org The activation of the IL-4/STAT6 signaling pathway can promote the transcription of STAT6-responsive genes. frontiersin.orgresearchgate.net Studies have shown that STAT6 activation may be linked to the polarization of macrophages, which can influence tumor growth. frontiersin.org In some disease contexts, like rheumatoid arthritis, the activation level of STAT6 in circulating immune cells has been explored as a potential predictor of treatment response. nih.gov

Autophagic Flux Regulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, essential for maintaining cellular homeostasis. novusbio.comresearchgate.net This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes for degradation. novusbio.com The entire process, from autophagosome formation to lysosomal degradation, is termed autophagic flux. novusbio.com

Investigations into the effects of this compound have revealed its ability to modulate this pathway. In human malignant glioma U87 cells, this compound was found to induce ultrastructural changes and increase the number of autophagosomes and autolysosomes. researchgate.net Specifically, it was observed to inhibit intracellular autophagic flux, which may contribute to its suppressive effects on the growth of malignant gliomas. researchgate.net This inhibition of autophagic flux suggests a potential mechanism for its antitumor activity. researchgate.net

Mitochondrial Function Modulation

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. nih.gov The modulation of mitochondrial function is a significant area of research for various therapeutic interventions. nih.gov Natural compounds have been shown to affect mitochondrial functions by influencing organelle enzymes, metabolic pathways like oxidative phosphorylation, and the production of mitochondrial reactive oxygen species (ROS). nih.gov

This compound has been implicated in the modulation of mitochondrial functions. For instance, in osteoarthritis chondrocytes, the compound Nitazoxanide, which shares some functional similarities with other anti-inflammatory agents, was found to restore mitochondrial membrane potential and reduce mitochondrial ROS levels. mdpi.com This was linked to the activation of AMPK, a key regulator of mitochondrial biogenesis and metabolism. mdpi.com While direct studies on this compound's effect on mitochondrial bioenergetics are specific, the broader context of natural compounds suggests this as a plausible area of its activity. The compound acetylcarnitine, for example, has been shown to stimulate the oxidation of mitochondrial fatty acids. nih.gov

Regulation of Inflammatory Mediators and Cytokines

Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production

Nitric Oxide (NO): Nitric oxide is a signaling molecule involved in various physiological and pathological processes, including inflammation. nih.govnih.gov The production of NO is often upregulated during inflammatory responses. nih.govresearchgate.net this compound has demonstrated an ability to inhibit the production of NO. This inhibitory effect is a key aspect of its anti-inflammatory properties. Studies have shown that certain flavonol glycosides can significantly inhibit NO formation in LPS-primed macrophage cell lines. researchgate.net

Prostaglandin E2 (PGE2): Prostaglandin E2 is a principal mediator of inflammation, pain, and swelling, produced via the cyclooxygenase (COX) enzyme pathway. nih.gov The inhibition of PGE2 production is a common mechanism for anti-inflammatory drugs. nih.govnih.gov Research has shown that this compound can suppress the production of PGE2. frontiersin.org For example, extracts containing compounds like pseudohypericin (B192201) and hyperforin (B191548) have been identified as inhibitors of PGE2 production. nih.gov Some natural phenolic compounds can even stimulate PGE2 production under certain conditions by acting as reducing cosubstrates for COX enzymes. mdpi.com

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

Inducible Nitric Oxide Synthase (iNOS): The production of high levels of NO during inflammation is primarily catalyzed by inducible nitric oxide synthase (iNOS). nih.gov The expression of iNOS is typically low in resting cells but is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and certain cytokines. nih.gov this compound has been shown to inhibit the expression of iNOS. researchgate.net This suppression of iNOS expression is a crucial mechanism underlying its ability to reduce NO production and exert anti-inflammatory effects. researchgate.net

Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 (COX-2) is an enzyme that is also induced during inflammation and is responsible for the increased production of prostaglandins (B1171923) like PGE2. frontiersin.orgnih.gov The expression of COX-2 can be modulated by various anti-inflammatory agents. nih.govnih.gov this compound has been found to suppress the expression of COX-2. frontiersin.org This inhibition of COX-2 expression contributes to its anti-inflammatory activity by reducing the synthesis of pro-inflammatory prostaglandins. frontiersin.org

Interactive Data Tables

Table 1: Effect of this compound on Signaling Pathways

Pathway Effect Cell Line/Model Key Findings
PI3K/Akt Modulation General (Natural Compounds) Potential to interfere with growth factor signaling. researchgate.net
STAT3 Implicated Target General (Cancer) Constitutive activation in many tumors makes it a therapeutic target. bdjn.orgnih.gov

Table 2: Regulation of Inflammatory Mediators by this compound

Mediator/Enzyme Effect Mechanism Context
Nitric Oxide (NO) Inhibition Downregulation of iNOS expression. researchgate.net Anti-inflammatory response.
Prostaglandin E2 (PGE2) Inhibition Downregulation of COX-2 expression. frontiersin.org Anti-inflammatory response.
iNOS Inhibition Transcriptional regulation. Reduction of inflammatory NO production. researchgate.net

Pro-inflammatory Cytokine Expression (IL-1β, TNF-α, IL-6, IL-8, IP-10, CCL5)

This compound has demonstrated significant anti-inflammatory properties by modulating the expression of various pro-inflammatory cytokines. Research indicates that its mechanism is closely linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govresearchgate.net In studies involving human lung epithelial (A549) cells infected with the Influenza A virus (IAV), treatment with this compound led to a marked decrease in the production of several key cytokines. researchgate.net

Specifically, the compound effectively suppressed the generation of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), Interferon-gamma-inducible protein 10 (IP-10, also known as CXCL10), and RANTES (also known as CCL5). researchgate.net This suppression of the "cytokine storm" is a crucial aspect of its anti-inflammatory and antiviral effects. researchgate.net The compound's ability to block the activation of the NF-κB pathway is fundamental to this effect, as NF-κB is a key transcription factor for genes encoding pro-inflammatory cytokines. researchgate.netresearchgate.net By inhibiting NF-κB, this compound effectively downregulates the mRNA expression of these inflammatory genes. nih.govresearchgate.net Further studies in mouse models of lipopolysaccharide (LPS)-induced acute lung injury have also corroborated the significant reduction of pro-inflammatory cytokines, including TNF-α, following treatment with this compound. researchgate.netnih.gov

CytokineObserved EffectContext of StudyAssociated Pathway
IL-1βSuppressionInfluenza A Virus InfectionNF-κB Signaling
TNF-αSuppressionInfluenza A Virus Infection; LPS-induced Lung InjuryNF-κB Signaling
IL-6SuppressionInfluenza A Virus InfectionNF-κB Signaling
IL-8SuppressionInfluenza A Virus InfectionNF-κB Signaling
IP-10 (CXCL10)SuppressionInfluenza A Virus InfectionNF-κB Signaling
CCL5 (RANTES)SuppressionInfluenza A Virus InfectionNF-κB Signaling

Antimicrobial and Antiparasitic Mechanisms

The antiviral activity of this compound is particularly pronounced against the Influenza A virus (IAV). nih.gov Its mechanism of action is multifaceted, targeting both viral replication processes and the host's cellular pathways that the virus exploits. nih.govresearchgate.net

Furthermore, this compound exerts its antiviral effects by modulating host cell signaling, specifically by inhibiting the NF-κB pathway. nih.govresearchgate.net IAV infection typically activates the NF-κB pathway, which not only triggers a pro-inflammatory response but also supports viral replication. By blocking NF-κB activation, this compound creates a less favorable intracellular environment for the virus, thereby contributing to its potent antiviral effect. nih.govnih.gov This dual action of directly inhibiting viral machinery and suppressing host pathways exploited by the virus underscores its potential as an anti-influenza agent. researchgate.net

This compound has been identified as having in vitro activity against parasitic protozoa of the genus Trypanosoma, specifically Trypanosoma brucei rhodesiense (the causative agent of East African trypanosomiasis) and Trypanosoma cruzi (the causative agent of Chagas disease). However, the precise biochemical mechanisms through which it exerts this antitrypanosomal effect have not been fully elucidated. nih.gov While the compound is known to inhibit certain host cell enzymes like cathepsins, a direct link between this activity and its effect on Trypanosoma has not been established. nih.gov The scientific literature indicates a need for further investigation to determine the specific molecular targets and pathways within the parasite that are affected by this compound. nih.gov

Anti-Biofouling Mechanisms

This compound has been identified as a natural, environmentally friendly compound with significant anti-biofouling activity. nih.gov Biofouling is the undesirable accumulation of microorganisms, plants, and animals on submerged structures, which causes significant economic and operational damage to marine industries.

The primary mechanism of action for this compound in this context is the effective inhibition of the larval attachment and metamorphosis process of various marine fouling organisms. nih.gov Many fouling species have a two-stage life cycle: a free-swimming larval stage and a stationary (sessile) adult stage. The transition between these stages, involving the selection of a suitable surface and subsequent metamorphosis, is a critical point for intervention. This compound disrupts this crucial step, preventing the larvae from settling and transforming into their adult form on submerged surfaces. By preventing the initial attachment, it effectively controls the development of the entire fouling community. As a naturally occurring organic compound, it offers a promising alternative to toxic, metal-based anti-fouling agents, as it does not pollute the water environment. nih.gov

Analytical Methodologies for Aurantiamide Acetate Research

Chromatographic Quantitation and Identification

Chromatographic techniques are fundamental for the separation of aurantiamide (B48237) acetate (B1210297) from complex matrices, such as plant extracts, and for its subsequent quantification. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are the most prominently used methods, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (QToF) mass spectrometry represents a powerful tool for the sensitive and selective analysis of aurantiamide acetate. These hyphenated techniques are particularly valuable for metabolomic studies and the analysis of complex natural product extracts where this compound may be present in low concentrations. nih.govresearchgate.netnih.gov

The UHPLC system, with its use of sub-2 µm particle columns, allows for rapid and high-resolution separations with improved peak shapes and sensitivities compared to conventional HPLC. nih.gov For the analysis of dipeptides like this compound, reversed-phase chromatography is commonly employed. mdpi.com

In UHPLC-MS/MS, the mass spectrometer is used to detect and quantify the target analyte. Electrospray ionization (ESI) is a soft ionization technique frequently used for molecules like this compound, as it typically produces intact protonated molecules [M+H]+. nih.gov For this compound, the protonated molecule is observed at a mass-to-charge ratio (m/z) of 445.212. ucsd.eduucsd.edu The tandem mass spectrometry (MS/MS) capability allows for the selection of this precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. nih.gov

UPLC coupled with QToF mass spectrometry provides high-resolution mass data, enabling the accurate determination of the elemental composition of this compound and its fragments. This is invaluable for the confirmation of its identity and for the structural elucidation of related unknown compounds in a sample. nih.govacs.org The high mass accuracy of QToF analyzers helps in differentiating between isobaric interferences, which is crucial when analyzing complex biological matrices.

The development of a UHPLC-MS/MS or UPLC/MS-QToF method for this compound would involve the optimization of several parameters, as outlined in the table below.

ParameterTypical Conditions for Dipeptide Analysis
Column Reversed-phase (e.g., C18), sub-2 µm particle size
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid (gradient elution)
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 445.212 [M+H]+
MS/MS Transitions Specific precursor-to-product ion transitions for quantification
QToF Analysis High-resolution mass measurement for accurate mass confirmation

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is a widely used and robust method for the quantification of this compound, particularly in quality control and standardization of herbal extracts. researchgate.net A validated HPLC-PDA method has been developed for the simultaneous quantification of this compound and other compounds in the roots of Moringa oleifera. researchgate.net

This method typically utilizes a reversed-phase C18 column to separate the compounds of interest. The separation is achieved by a gradient elution system, commonly a mixture of acetonitrile and water, with the addition of an acidifier like orthophosphoric acid to improve peak shape and resolution. researchgate.net Detection is often performed at a specific wavelength where this compound exhibits significant absorbance.

Key parameters of a validated HPLC method for this compound are summarized in the following table. researchgate.net

ParameterConditions
Column Purospher® C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.01% orthophosphoric acid
Flow Rate 1.0 mL/min
Detection PDA at 220 nm
Column Temperature 30 °C
Injection Volume 20 µL
Linearity Range 1.25–80 µg/mL

This validated HPLC method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis and quality control of plant materials containing this compound. researchgate.net

Molecular and Cellular Level Assays

Real-time Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Real-time quantitative polymerase chain reaction (qPCR) is a pivotal technique for quantifying mRNA levels, thereby offering a window into the gene expression changes induced by this compound. This method allows for the sensitive and specific measurement of transcript abundance, which is crucial for understanding the compound's influence on cellular pathways at the transcriptional level.

In studies investigating the anti-inflammatory properties of this compound, qPCR has been utilized to assess the expression of various pro-inflammatory genes. Research has demonstrated that treatment with this compound can lead to a significant decrease in the mRNA expression levels of these genes in cells infected with the Influenza A virus. researchgate.net This downregulation of pro-inflammatory gene transcription is a key indicator of the compound's potential anti-inflammatory effects.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression

Cell Line Treatment Target Genes Observed Effect

Western Blotting for Protein Expression

Western blotting is an essential technique for detecting and quantifying specific proteins from a complex mixture, providing insights into how this compound affects protein expression and signaling pathways. nih.gov This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to identify the protein of interest. nih.gov

The anti-inflammatory mechanism of this compound has been explored using Western blot analysis to examine its impact on the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov Studies have shown that this compound can block the activation of this critical inflammatory pathway. researchgate.net Specifically, in lipopolysaccharide (LPS)-induced acute lung injury models, pretreatment with this compound was found to suppress the activation of NF-κB in a dose-dependent manner. nih.gov This was evidenced by the reduced expression of phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα), key proteins in the NF-κB cascade. nih.gov

Table 2: Western Blotting Analysis of NF-κB Pathway Proteins Following this compound Treatment

Model System Treatment Target Proteins Observed Effect on Protein Expression
Influenza A Virus-infected cells This compound NF-κB signaling pathway components Blocked activation

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokines

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used to quantify the concentration of specific proteins, such as cytokines, in biological samples. nih.govwaocp.org This technique is instrumental in assessing the immunomodulatory effects of compounds like this compound by measuring their impact on the production of these key signaling molecules.

Research has consistently demonstrated the ability of this compound to modulate cytokine levels. In studies involving Influenza A virus-infected lung epithelial (A549) cells, treatment with this compound resulted in the suppressed production of several pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), Interferon-gamma-inducible protein 10 (IP-10), and RANTES. researchgate.net Furthermore, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, pretreatment with this compound significantly inhibited the increase of IL-6, TNF-α, and Interleukin-1 beta (IL-1β) in bronchoalveolar lavage fluid (BALF). nih.gov

Table 3: Effect of this compound on Cytokine Production Measured by ELISA

Cell/Animal Model Stimulant Cytokines/Chemokines Measured Observed Effect
A549 lung epithelial cells Influenza A Virus IL-6, TNF-α, IL-8, IP-10, RANTES Suppressed production

Reporter Gene Assays (NF-κB luciferase, RNP luciferase)

Reporter gene assays are powerful tools for studying the regulation of gene expression. These assays typically involve linking a promoter of interest to a reporter gene, such as luciferase, which produces a readily detectable signal. By measuring the reporter's activity, researchers can infer the transcriptional activity of the promoter in response to various stimuli, including treatment with compounds like this compound.

The inhibitory effect of this compound on the NF-κB signaling pathway has been confirmed using an NF-κB luciferase reporter assay. In a stable HEK293 cell line containing an NF-κB luciferase reporter plasmid, treatment with this compound inhibited the transcriptional activity of NF-κB following stimulation with TNF-α. researchgate.net Additionally, to investigate its antiviral activity, a ribonucleoprotein (RNP) luciferase reporter assay was employed. This assay measures the activity of the viral polymerase complex, and results indicated that this compound treatment led to a reduction in RNP activity. researchgate.net

Table 4: Reporter Gene Assay Findings for this compound

Assay Type Cell Line Stimulant Reporter Observed Effect
NF-κB Luciferase Reporter Assay HEK293 TNF-α NF-κB luciferase Inhibited transcriptional activity

Cell Viability Assays

While specific studies detailing the cytotoxicity of this compound are not extensively available in the provided search results, related research on other dipeptide derivatives provides a relevant context. For instance, a study on a different dipeptide derivative, Aglaforbesin derivative, demonstrated strong cytotoxicity against HCT116 human colorectal cancer cells with an IC50 value of 1.13 ± 0.07 µg/mL. Importantly, this compound exhibited low toxicity to normal HK-2 cells, with an IC50 value of 6.81 ± 1.8 µg/mL, indicating a degree of selectivity for cancer cells. Such assays are fundamental in preclinical research to establish a therapeutic window for a compound.

Table 5: Example of Cytotoxicity Data for a Dipeptide Derivative

Compound Cell Line Assay Type IC50 Value
Aglaforbesin derivative HCT116 (colorectal cancer) MTT Assay 1.13 ± 0.07 µg/mL

Biotechnological Production and Engineering of Aurantiamide Acetate

Microbial Fermentation Strategies

Microbial fermentation is a cornerstone for the biotechnological production of various secondary metabolites, including aurantiamide (B48237) acetate (B1210297). Several fungal species have been identified as natural producers of this compound. The process involves cultivating these microorganisms in a nutrient-rich medium under controlled environmental conditions to maximize the synthesis and accumulation of the target molecule.

Research has successfully isolated aurantiamide acetate from the fermentation broth of the fungus Aspergillus penicilloides. targetmol.comtandfonline.comresearchgate.netoup.com One study detailed the isolation of the producing fungal strain, F-3310, from a decayed noodle, highlighting the ubiquitous nature of such microorganisms. tandfonline.com The production of this compound by this strain was achieved through a two-stage fermentation process. A seed culture was first grown to establish a healthy inoculum, which was then transferred to a larger production medium. tandfonline.com The fermentation was carried out for five days, with production monitored by assessing the inhibitory activity of the broth against cathepsin L. tandfonline.com

In addition to terrestrial fungi, marine-derived species have also been identified as producers. This compound has been isolated from the marine fungus Aspergillus sp. SF-5921, demonstrating that marine environments are a rich source for novel bioactive compound discovery. researchgate.netkopri.re.kr The fermentation conditions, including the composition of the culture medium and physical parameters like temperature, pH, and aeration, are critical factors that influence the yield of this compound.

The table below details the specific fermentation parameters used for the production of this compound from Aspergillus penicilloides strain F-3310, as reported in scientific literature. tandfonline.com

ParameterCondition
Microorganism Aspergillus penicilloides Speg. F-3310
Seed Medium Composition Glucose 0.5%, Glycerol 2.0%, Fish Meal 2.0%, Yeast Extract 0.2%, CaCO₃ 0.4%, NaCl 0.25%
Medium pH 6.5
Seed Culture Incubation 27°C on a rotary shaker (220 rpm) for 3 days
Production Culture Same medium as seed culture
Production Incubation 27°C on a rotary shaker (220 rpm) for 5 days
Extraction Solvent 1-Butanol

Fungal Cocultivation Techniques

Fungal cocultivation, the simultaneous cultivation of two or more different fungal species in the same environment, has emerged as a powerful strategy to stimulate the production of secondary metabolites. researchgate.net This technique mimics the natural competitive interactions that fungi experience in their ecosystems, which can trigger the activation of silent or poorly expressed biosynthetic gene clusters. nih.govcas.cn The competition for resources and space induces a stress response in the microorganisms, leading to the production of a wider diversity and higher quantity of bioactive compounds as a defense mechanism. researchgate.net

While specific studies detailing the enhanced production of this compound via cocultivation are not yet prevalent, the principle has been widely demonstrated for other fungal metabolites. For instance, the cocultivation of an endophytic fungus, Epicoccum dendrobii, with the model fungus Aspergillus nidulans resulted in a widespread alteration of the secondary metabolite profile of A. nidulans. nih.govcas.cn This interaction led to the upregulation of numerous secondary metabolites, including the discovery of eight new polyketides, which were synthesized by a previously silent gene cluster. cas.cn

This approach holds significant potential for this compound production. By selecting appropriate partner fungi to cultivate alongside a known producer like Aspergillus penicilloides, it may be possible to induce a similar activation of metabolic pathways, thereby increasing the yield of this compound. The key to this strategy lies in understanding the complex chemical signaling and interactions between the fungal species.

The table below summarizes key findings from a study on Epicoccum dendrobii and Aspergillus nidulans cocultivation, illustrating the potential of this technique for secondary metabolite discovery and enhancement. nih.govcas.cn

FindingDescription
Metabolic Alteration Cocultivation triggered widespread changes in the secondary metabolism of A. nidulans.
Gene Expression Transcriptome analysis showed that 15.4% of genes in A. nidulans were up-regulated and 19.0% were down-regulated.
Silent Pathway Activation A silent polyketide synthase (pkf) biosynthetic gene cluster was activated, leading to the production of new aspernidine derivatives.
Regulatory Mechanism The partial loss-of-function protein VeA1, along with the velvet complex, was found to be crucial for mediating the metabolic response to cocultivation. nih.govcas.cnnih.gov

Genetic Engineering Approaches for Enhanced Production

Genetic engineering offers a targeted and powerful toolkit for enhancing the production of valuable bioproducts in microorganisms. frontiersin.org While specific applications of these techniques to boost this compound yields are still an emerging area of research, established strategies used for other metabolites provide a clear roadmap. The primary goals of genetic engineering in this context are to increase the flux through the biosynthetic pathway towards the final product and to eliminate or reduce the formation of competing byproducts. biofueljournal.comresearchgate.net

The biosynthesis of this compound, a dipeptide, depends on the availability of its amino acid precursors, L-phenylalanine and L-tyrosine. Therefore, a logical approach would be to engineer the primary metabolic pathways of the producing organism, such as Aspergillus penicilloides, to overproduce these precursors. Furthermore, the genes encoding the enzymes directly involved in the synthesis of this compound, likely a non-ribosomal peptide synthetase (NRPS), could be overexpressed. This can be achieved by placing them under the control of strong, constitutive promoters.

Conversely, knockout or downregulation of genes involved in competing metabolic pathways that drain the precursor pool would also be a viable strategy. For example, deleting genes responsible for the degradation of L-phenylalanine and L-tyrosine or their diversion into other secondary metabolite pathways could redirect metabolic flux towards this compound synthesis. The use of modern genetic tools like CRISPR-Cas9 has made such precise genomic modifications more efficient and accessible. researchgate.net

The table below outlines potential genetic engineering strategies that could be applied to enhance the production of this compound in a microbial host.

StrategyDescriptionPotential Target(s)
Precursor Supply Enhancement Overexpression of genes in the shikimate pathway to increase the intracellular pool of the aromatic amino acid precursors, L-phenylalanine and L-tyrosine.Genes encoding enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase.
Pathway Gene Overexpression Placing the core biosynthetic genes for this compound (e.g., NRPS) under the control of a strong promoter to increase their transcription and translation.The this compound biosynthetic gene cluster.
Knockout of Competing Pathways Deleting genes responsible for the synthesis of other secondary metabolites that compete for the same precursors or for the degradation of the precursors.Genes for competing NRPS pathways or amino acid catabolism.
Regulator Engineering Modifying transcriptional regulators that control the expression of the this compound biosynthetic gene cluster to ensure its activation and high-level expression.Pathway-specific or global regulators of secondary metabolism (e.g., LaeA).

Future Research Directions and Translational Perspectives for Aurantiamide Acetate

Elucidation of Undetermined Mechanisms of Action

While the anti-inflammatory and neuroprotective effects of aurantiamide (B48237) acetate (B1210297) are well-documented, the precise molecular pathways are not fully understood. Future research should focus on delineating these mechanisms to provide a more robust scientific basis for its therapeutic applications.

Initial studies have shown that aurantiamide acetate can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. sci-hub.sekopri.re.krnih.gov Specifically, it inhibits the phosphorylation of IκB-α, which in turn blocks NF-κB activation in lipopolysaccharide (LPS)-induced microglial cells. kopri.re.krchemfaces.com Furthermore, it has been observed to decrease the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPKs. kopri.re.krchemfaces.com However, the upstream targets and the full cascade of events initiated by this compound remain to be elucidated. Investigating its interaction with various receptors and upstream signaling molecules will be critical.

Recent findings suggest that this compound may also act as a formyl peptide receptor 1 (FPR1) antagonist, which could contribute to its anti-inflammatory properties. nih.gov Further exploration of its activity on this and other immune-related receptors is warranted. Additionally, its ability to inhibit NLRP3 activation and M1 polarization of microglia points towards a role in modulating the inflammasome and microglial function, which are crucial areas for future investigation. medchemexpress.com

In the context of its anticancer activity, this compound has been shown to block autophagic flux in malignant glioma cells. chemfaces.comnih.gov The exact mechanism by which it disrupts this process, whether through inhibition of lysosomal proteases like cathepsins or other means, requires more detailed investigation. chemfaces.comresearchgate.net

Exploration of Novel Biological Activities

Beyond its established anti-inflammatory, neuroprotective, and anticancer effects, preliminary evidence suggests that this compound may possess a broader spectrum of biological activities. Systematic screening and investigation into these novel activities could unveil new therapeutic avenues.

For instance, its potential as an antiviral agent, particularly against influenza A virus, has been reported. researchgate.netnih.gov The mechanism appears to involve the inhibition of the NF-κB pathway, but further studies are needed to confirm its efficacy against a wider range of viruses and to understand the specifics of its antiviral action. researchgate.netnih.gov

The compound has also been identified as a potential antimalarial agent. frontiersin.org Although its in vitro anti-plasmodial activity is moderate, its known anti-inflammatory properties could be beneficial in managing malaria. frontiersin.org Further structural optimization could enhance its potency. frontiersin.org

Additionally, in silico studies have proposed this compound as a potential inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. semanticscholar.org Experimental validation of this predicted activity is a promising area for future research.

Development as a Lead Compound for Therapeutic Agents

The chemical scaffold of this compound presents an attractive starting point for the development of new therapeutic agents through medicinal chemistry efforts. Its dipeptide structure allows for systematic modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-activity relationship (SAR) studies have already begun to explore how modifications to the amino acid residues affect its activity as an FPR1 antagonist. nih.gov Continued efforts in this area could lead to the discovery of more potent and selective modulators of this receptor.

Furthermore, hybrid molecules incorporating the this compound backbone with other pharmacophores have shown promise. For example, hybrids of this compound and isopropylated genipin (B1671432) have been synthesized and demonstrated enhanced anti-inflammatory activity compared to the parent compound. sci-hub.se This strategy of creating hybrid compounds could be extended to target other diseases.

The development of this compound as a lead compound will also require a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to ensure it is a viable drug candidate. ijprajournal.com

Advanced Extraction and Culturing Techniques

This compound is found in various natural sources, including plants and marine fungi. kopri.re.krresearchgate.netgoogle.com To ensure a sustainable and scalable supply for research and potential commercialization, the development of advanced extraction and culturing techniques is essential.

Current extraction methods often involve the use of organic solvents like ethanol (B145695), followed by partitioning with petroleum ether and ethyl acetate, and subsequent chromatographic purification. google.com Optimizing these methods to improve yield and purity while minimizing environmental impact is an important research direction.

Furthermore, exploring the biosynthesis of this compound in its source organisms, such as Aspergillus species, could open up possibilities for biotechnological production. kopri.re.kr Understanding the genetic and enzymatic pathways involved in its synthesis could enable the use of metabolic engineering or fermentation technologies for large-scale production. This would provide a more consistent and controlled source of the compound compared to extraction from wild plant or fungal species.

In-depth Investigations in Specific Disease Models

To translate the promising in vitro findings into clinical applications, in-depth investigations of this compound in relevant animal models of specific diseases are crucial.

For its anti-inflammatory properties, its efficacy in models of rheumatoid arthritis, inflammatory bowel disease, and acute lung injury (ALI) should be further explored. nih.govtandfonline.com Promising results have been observed in a mouse model of LPS-induced ALI, where this compound reduced lung inflammation. nih.gov

In oncology, its antitumor effects need to be validated in a broader range of cancer models, particularly for malignant gliomas where it has shown initial promise by inhibiting autophagic flux. nih.gov Its potential as an adjunct to existing cancer therapies should also be investigated.

Finally, its antihypertensive effects, potentially mediated through the regulation of endothelial nitric oxide synthase (eNOS), warrant further investigation in models of hypertension and cardiovascular disease. nih.gov

Table of Research Findings for this compound

Biological ActivityMechanism of ActionModel SystemKey FindingsReference
Anti-neuroinflammatoryInhibition of NF-κB, JNK, and p38 MAPK pathwaysLPS-induced BV2 microglial cellsDose-dependently inhibited NO, PGE2, iNOS, COX-2, IL-1β, and TNF-α production. kopri.re.krchemfaces.com
AnticancerInhibition of autophagic fluxHuman malignant glioma U87 and U251 cellsDecreased cell viability in a dose- and time-dependent manner. nih.gov
Anti-inflammatoryInhibition of NF-κB and MAPK signalingLPS-induced RAW264.7 cellsSuppressed NO and TNF-α production. sci-hub.se
AntiviralInhibition of NF-κB pathwayInfluenza A virus-infected cellsInhibited viral replication and pro-inflammatory cytokine production. researchgate.netnih.gov
AntimalarialInhibition of Plasmodium falciparum thymidylate monophosphate kinase (PfTMPK)In vitro culture of P. falciparumIC50 of 69.33 μM. frontiersin.org
Anti-atopic dermatitisInhibition of JAK1/STAT3/6 signaling pathwayDNCB-sensitized mice and HaCaT keratinocytesAmeliorated skin lesions and restored epidermal barrier function. frontiersin.org
Protective effect in ALIInhibition of PI3K/AKT/NF-κB pathwayLPS-induced ALI in miceReduced lung pathological changes, W/D ratio, and MPO activity. nih.gov

Q & A

Q. What standardized methods are recommended for isolating Aurantiamide acetate from natural sources?

this compound is commonly isolated via silica gel column chromatography followed by preparative HPLC. For example, from Polygonum capitatum, the compound was purified using petroleum ether extracts and 80% ethanol fractionation, with structural confirmation via NMR and mass spectrometry . Key steps include solvent partitioning (e.g., petroleum ether for non-polar fractions) and repeated column chromatography to enhance purity.

Q. How can researchers validate the identity and purity of this compound in experimental samples?

Methodological validation should combine:

  • Spectroscopic techniques : 1D/2D NMR (e.g., ¹³C and ¹H NMR) to confirm stereochemistry and functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₇H₂₈N₂O₄; 444.52 g/mol) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (e.g., λ = 254 nm) to assess purity (≥98%) using reverse-phase C18 columns .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Anti-inflammatory activity : Measure inhibition of NO and PGE₂ in LPS-stimulated RAW264.7 macrophages using Griess reagent and ELISA, respectively .
  • Anticancer activity : MTT or CCK-8 assays on cancer cell lines (e.g., U87 glioblastoma, BGC-823 gastric cancer) at concentrations of 10–100 µM .
  • Cathepsin inhibition : Fluorometric assays with cathepsin L/B substrates (IC₅₀ = 12 µM and 49 µM, respectively) .

Advanced Research Questions

Q. How does this compound inhibit cathepsins, and what structural insights inform its selectivity?

this compound acts as a competitive inhibitor of cysteine proteases by binding to their active sites. Molecular docking studies suggest its acetylated phenylalanine residues interact with cathepsin L’s catalytic cysteine (Cys25), while its benzoyl group stabilizes binding via hydrophobic interactions . Selectivity for cathepsin L over B may arise from steric hindrance differences in the S2 pocket .

Q. What experimental designs address conflicting reports on this compound’s pharmacokinetic properties?

Discrepancies in bioavailability (e.g., rapid clearance vs. tissue accumulation) require:

  • Pharmacokinetic profiling : LC-MS/MS quantification in plasma and organs (e.g., heart, liver) at multiple timepoints post-administration (e.g., 0.5–4 hours) .
  • Dose optimization : Subcutaneous vs. oral dosing in rodent models to compare absorption rates .
  • Metabolite analysis : Identify degradation products (e.g., deacetylated forms) that may influence activity .

Q. What mechanisms underlie this compound’s induction of autophagy in cancer cells?

In U87 glioma cells, this compound upregulates LC3-II (autophagosome marker) and reduces p62 levels, indicating autophagic flux. Mechanistic studies using PI3K/Akt/mTOR pathway inhibitors (e.g., rapamycin) can clarify whether mTOR suppression drives autophagy . Electron microscopy is critical to confirm autolysosome formation .

Q. How can researchers optimize this compound’s therapeutic efficacy in vivo?

  • Combination therapy : Co-administer with chemotherapeutics (e.g., cisplatin) to assess synergistic effects in xenograft models .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance solubility and prolong half-life .
  • Disease models : Use adjuvant-induced arthritis (anti-inflammatory) or orthotopic tumor models (anticancer) to evaluate dose-dependent efficacy .

Q. What strategies resolve contradictions in this compound’s reported plant sources?

Discrepancies (e.g., Portulaca oleracea vs. Aspergillus penicilloides) necessitate:

  • Metabolomic profiling : Compare secondary metabolite fingerprints across species using LC-MS .
  • Gene expression analysis : Screen for biosynthetic genes (e.g., non-ribosomal peptide synthetases) in fungal vs. plant sources .

Methodological Considerations

Q. How should apoptosis assays be designed to evaluate this compound’s pro-death effects?

  • Flow cytometry : Use Annexin V-FITC/PI dual staining to distinguish early/late apoptosis in treated cells (e.g., BGC-823 gastric cancer) .
  • Western blotting : Quantify apoptotic markers (e.g., Bax, Bcl-2, caspase-3 cleavage) .
  • Morphological analysis : Observe chromatin condensation via Hoechst 33342 staining .

Q. What controls are essential for in vivo anti-inflammatory studies?

Include:

  • Positive controls : Dexamethasone (1 mg/kg) for cytokine suppression .
  • Vehicle controls : DMSO or saline to rule out solvent effects .
  • Dose-ranging cohorts : Test 5–20 mg/kg subcutaneous doses to establish therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.